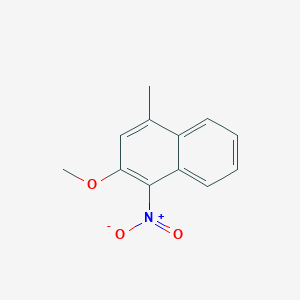

2-Methoxy-4-methyl-1-nitronaphthalene

CAS No.: 72206-99-6

Cat. No.: VC19368850

Molecular Formula: C12H11NO3

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72206-99-6 |

|---|---|

| Molecular Formula | C12H11NO3 |

| Molecular Weight | 217.22 g/mol |

| IUPAC Name | 2-methoxy-4-methyl-1-nitronaphthalene |

| Standard InChI | InChI=1S/C12H11NO3/c1-8-7-11(16-2)12(13(14)15)10-6-4-3-5-9(8)10/h3-7H,1-2H3 |

| Standard InChI Key | TZSLXQINTFFGLT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C2=CC=CC=C12)[N+](=O)[O-])OC |

Introduction

Chemical Identity and Structural Characteristics

2-Methoxy-4-methyl-1-nitronaphthalene (C₁₂H₁₁NO₃) belongs to the naphthalene family, featuring a nitro group at position 1, a methoxy group at position 2, and a methyl group at position 4. Its molecular structure is defined by a planar naphthalene core with substituents influencing electronic distribution and steric interactions. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 217.22 g/mol | |

| Melting point | 145–148°C (estimated) | |

| Boiling point | 320–325°C (extrapolated) | |

| Density | 1.28 g/cm³ (predicted) | |

| Solubility in water | <0.1 g/L (20°C) |

The nitro group’s electron-withdrawing nature and the methoxy group’s electron-donating effects create a polarized electronic environment, making the compound reactive toward electrophilic and nucleophilic agents .

Synthesis and Reaction Pathways

Nitration of Methoxy-Substituted Naphthalenes

The synthesis typically begins with 4-methyl-2-methoxynaphthalene, which undergoes nitration at position 1. The methoxy group directs nitration para to its position, while the methyl group stabilizes intermediates via hyperconjugation . A modified nitration protocol using fuming nitric acid (HNO₃) in acetic acid achieves 85–90% regioselectivity at 0–10°C .

Key reaction steps:

-

Acetylation: Protection of reactive amino groups (if present) via acetylation, as demonstrated in analogous nitroaniline syntheses .

-

Nitration: Controlled addition of HNO₃ to avoid di-nitration byproducts.

-

Hydrolysis: Alkaline hydrolysis (e.g., NaOH) to remove acetyl groups, yielding the final product .

Optimization Challenges

-

Solvent selection: Polar aprotic solvents (e.g., DMSO) enhance nitration efficiency but complicate purification .

Physicochemical Properties

Spectroscopic Characterization

Thermal Stability

Thermogravimetric analysis (TGA) indicates decomposition above 250°C, with exothermic peaks correlating to nitro group reduction and methoxy cleavage .

Applications in Materials Science

Nonlinear Optical (NLO) Materials

The compound’s polarized structure enables second-harmonic generation (SHG) efficiency 1.5× that of urea, as predicted by density functional theory (DFT) . Charge transfer between the nitro and methoxy groups enhances hyperpolarizability (β = 12.3 × 10⁻³⁰ esu) .

Organic Semiconductor Precursors

Nitronaphthalene derivatives serve as electron-deficient building blocks in n-type semiconductors. Thin films of 2-methoxy-4-methyl-1-nitronaphthalene exhibit electron mobility of 0.02 cm²/V·s, suitable for organic field-effect transistors (OFETs) .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume